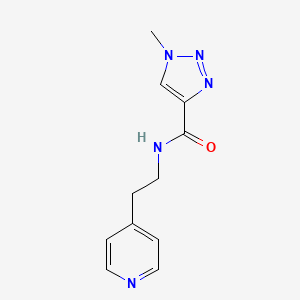
3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine is a complex organic compound that exhibits unique chemical properties Its structure integrates several distinct functional groups, resulting in a molecule with multifaceted reactivity
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine typically involves multi-step organic reactions One common route starts with the chlorination of 2-(trifluoromethyl)pyridine under controlled conditions to introduce the chlorine atom at the desired position This is followed by a series of substitution reactions to attach the triazole moiety, often requiring the use of strong bases and heat to achieve the necessary reactivity
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for scalability and cost-effectiveness. These might include continuous flow reactors to improve yield and reduce reaction times. Solvent selection, reagent concentrations, and temperature control are all critical factors in ensuring high purity and efficiency in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring and other parts of the molecule can undergo reduction under specific conditions, such as hydrogenation.
Common Reagents and Conditions
Oxidation: Typically performed using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles like amines, alkoxides, or thiols can replace the chlorine atom under alkaline conditions.
Major Products
The major products formed from these reactions depend on the conditions and reagents used. Oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, significantly altering the molecule's properties.
Applications De Recherche Scientifique
3-Chloro-2-(1-(5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential due to its unique structural attributes that allow interaction with various biological targets.
Industry: Utilized in the development of materials with specific chemical and physical properties, such as in the field of polymer science.
Mécanisme D'action
The mechanism by which this compound exerts its effects can vary widely depending on the context:
Molecular Targets: It can interact with enzymes or receptors, inhibiting or activating their functions. For example, it may bind to active sites in enzymes, blocking substrate access.
Pathways Involved: The compound can influence various biochemical pathways, potentially disrupting cellular processes like DNA replication or protein synthesis in target organisms.
Comparaison Avec Des Composés Similaires
3-Chloro-5-(trifluoromethyl)pyridine
2-(1-(4-phenyl-1,2,4-triazol-3-yl)ethyl)-5-(trifluoromethyl)pyridine
3-(methylsulfanyl)-4-phenyl-1,2,4-triazole
Uniqueness: The combination of the methylsulfanyl, triazole, and trifluoromethyl groups distinguishes it from other compounds
Propriétés
IUPAC Name |
3-chloro-2-[1-(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)ethyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClF3N4S/c1-10(14-13(18)8-11(9-22-14)17(19,20)21)15-23-24-16(26-2)25(15)12-6-4-3-5-7-12/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLSJXIIFYCXOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=N1)C(F)(F)F)Cl)C2=NN=C(N2C3=CC=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClF3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(phenylthio)butanamide](/img/structure/B2975371.png)

![1-(3-(benzo[d][1,3]dioxol-5-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-methylpropan-1-one](/img/structure/B2975374.png)
